molecular formula C16H19NO4 B5200692 6-deoxy-N-1-naphthylhexopyranosylamine

6-deoxy-N-1-naphthylhexopyranosylamine

Cat. No. B5200692
M. Wt: 289.33 g/mol
InChI Key: RENWKKKXUKFSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-deoxy-N-1-naphthylhexopyranosylamine is a chemical compound that belongs to the class of amines. It is synthesized through various methods and has been studied for its scientific research applications.

Mechanism of Action

The mechanism of action of 6-deoxy-N-1-naphthylhexopyranosylamine involves the inhibition of enzyme activity. Specifically, it binds to the active site of the enzyme and prevents it from carrying out its function. This results in a decrease in the activity of the enzyme and a subsequent decrease in the physiological process that the enzyme is involved in.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-deoxy-N-1-naphthylhexopyranosylamine have been studied in vitro and in vivo. In vitro studies have shown that it inhibits the activity of hyaluronidase and beta-glucuronidase. In vivo studies have shown that it has anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 6-deoxy-N-1-naphthylhexopyranosylamine in lab experiments is its specificity for certain enzymes. This allows for targeted inhibition of enzyme activity. However, a limitation is that it may not be effective in all physiological processes and may have off-target effects.

Future Directions

There are several future directions for the study of 6-deoxy-N-1-naphthylhexopyranosylamine. One direction is to investigate its potential as a therapeutic agent for inflammation and cancer metastasis. Another direction is to study its effects on other physiological processes and enzymes. Additionally, the development of more specific and potent inhibitors of hyaluronidase and beta-glucuronidase may be explored.

Synthesis Methods

The synthesis of 6-deoxy-N-1-naphthylhexopyranosylamine can be achieved through various methods. One of the most common methods involves the reaction of 1-naphthol with 6-deoxy-2,3,4-tri-O-acetyl-alpha-D-glucopyranosyl bromide in the presence of a base. The resulting product is then deacetylated using an acid to obtain 6-deoxy-N-1-naphthylhexopyranosylamine.

Scientific Research Applications

6-deoxy-N-1-naphthylhexopyranosylamine has been studied for its scientific research applications. It has been found to inhibit the activity of certain enzymes, such as hyaluronidase and beta-glucuronidase. These enzymes play a role in various physiological processes, including inflammation and cancer metastasis. Therefore, 6-deoxy-N-1-naphthylhexopyranosylamine has potential as a therapeutic agent for these conditions.

properties

IUPAC Name

2-methyl-6-(naphthalen-1-ylamino)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-9-13(18)14(19)15(20)16(21-9)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,13-20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENWKKKXUKFSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)NC2=CC=CC3=CC=CC=C32)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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